Synthesis and Mechanistic Evaluation of 1-(2-Fluoro-6-methoxyphenyl)ethane-1-thiol
Synthesis and Mechanistic Evaluation of 1-(2-Fluoro-6-methoxyphenyl)ethane-1-thiol
Executive Summary
The compound 1-(2-fluoro-6-methoxyphenyl)ethane-1-thiol (CAS: 1565478-59-2) is a highly functionalized benzylic thiol. Benzylic thiols are critical pharmacophores and synthetic intermediates in medicinal chemistry, frequently utilized in the development of kinase inhibitors and epigenetic modulators (e.g., PRMT5 inhibitors)[1]. The presence of both a highly electronegative fluorine atom and an electron-donating methoxy group on the phenyl ring creates unique stereoelectronic effects that influence both the reactivity of the benzylic position and the binding affinity of the final drug substance.
This whitepaper outlines a robust, three-step synthetic pathway starting from commercially available 2-fluoro-6-methoxybenzaldehyde (CAS: 146137-74-8)[2]. The protocol is designed to maximize yield, prevent oxidative side reactions, and maintain stereochemical integrity (should an enantioselective variant be required) by avoiding strongly acidic conditions.
Retrosynthetic Strategy & Causality of Experimental Design
The synthesis of benzylic thiols is classically achieved via the conversion of a benzylic alcohol to a halide (using PBr3 or SOCl2 ), followed by displacement with thiourea and subsequent basic hydrolysis. However, applying this classical approach to 1-(2-fluoro-6-methoxyphenyl)ethan-1-ol presents a significant chemical risk.
The Causality of the Mitsunobu Approach: The methoxy group at the ortho position is strongly electron-donating via resonance. Under the strongly acidic conditions required for halogenation, the benzylic alcohol readily dehydrates to form a highly stabilized benzylic carbocation. This promotes SN1 pathways, leading to complete racemization (if a chiral starting material is used) and increasing the risk of side reactions such as Friedel-Crafts oligomerization or ether cleavage.
To circumvent this, we employ a Mitsunobu thioesterification [3]. The Mitsunobu reaction operates under mild, mildly acidic conditions (dictated by the pKa of thioacetic acid, ~3.4), activating the alcohol as an alkoxyphosphonium ion. This forces a clean SN2 displacement by the thioacetate anion[4]. The resulting thioester is then unmasked via basic hydrolysis to yield the target thiol.
Figure 1: Three-step synthetic workflow for 1-(2-fluoro-6-methoxyphenyl)ethane-1-thiol.
Reaction Parameters & Quantitative Data
The following table summarizes the stoichiometric requirements, reaction conditions, and expected outcomes for the three-step workflow.
| Step | Transformation | Key Reagents (Equivalents) | Solvent / Temp | Time | Expected Yield |
| 1 | Grignard Addition | Aldehyde (1.0), MeMgBr (1.2) | Anhydrous THF / 0 °C to RT | 2 h | 85 - 92% |
| 2 | Mitsunobu Reaction | Alcohol (1.0), PPh3 (1.5), DIAD (1.5), AcSH (1.5) | Anhydrous THF / 0 °C to RT | 4 - 12 h | 75 - 85% |
| 3 | Thioester Hydrolysis | Thioester (1.0), K2CO3 (2.0) | Degassed MeOH / RT | 1 - 2 h | 80 - 90% |
Step-by-Step Experimental Protocols
Step 1: Nucleophilic Addition (Grignard)
The synthesis begins with the addition of a methyl group to the benzaldehyde derivative to form the secondary benzylic alcohol[5].
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Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet.
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Reaction: Dissolve 2-fluoro-6-methoxybenzaldehyde (1.0 eq) in anhydrous THF (0.2 M). Cool the solution to 0 °C using an ice-water bath.
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Addition: Dropwise, add methylmagnesium bromide ( MeMgBr , 3.0 M in diethyl ether, 1.2 eq) via syringe over 15 minutes to control the exothermic reaction.
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Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2 hours. Monitor completion via TLC (Hexanes/EtOAc, 7:3).
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Workup: Quench the reaction carefully at 0 °C with saturated aqueous NH4Cl . Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure to afford 1-(2-fluoro-6-methoxyphenyl)ethan-1-ol .
Step 2: Mitsunobu Thioesterification
This step relies on the formation of a betaine intermediate between triphenylphosphine ( PPh3 ) and diisopropyl azodicarboxylate (DIAD), which subsequently activates the alcohol[3].
Figure 2: Mechanistic logic of the Mitsunobu thioesterification.
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Setup: In a flame-dried flask under argon, dissolve 1-(2-fluoro-6-methoxyphenyl)ethan-1-ol (1.0 eq) and PPh3 (1.5 eq) in anhydrous THF (0.15 M). Cool to 0 °C.
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Reagent Addition: Add thioacetic acid (1.5 eq) in one portion. Proceed immediately to the dropwise addition of DIAD (1.5 eq) over 20 minutes[4]. The solution will turn pale yellow.
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Propagation: Allow the mixture to warm to RT and stir for 4–12 hours.
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Purification (Expert Insight): The primary challenge of the Mitsunobu reaction is the removal of triphenylphosphine oxide (TPPO)[3]. Concentrate the reaction mixture to a viscous oil. Add a 1:1 mixture of Hexanes/Diethyl Ether and sonicate. The TPPO will precipitate as a white solid. Filter through a pad of Celite, concentrate the filtrate, and purify via silica gel flash chromatography to isolate S-(1-(2-fluoro-6-methoxyphenyl)ethyl) ethanethioate .
Step 3: Thioester Cleavage (Hydrolysis)
Thiols are highly susceptible to oxidative dimerization to disulfides in the presence of base and atmospheric oxygen. Self-Validating System: The use of strictly degassed solvents is mandatory to ensure the integrity of the monomeric thiol product.
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Solvent Preparation: Degas Methanol (MeOH) by sparging with argon for 30 minutes prior to use.
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Reaction: Dissolve the thioester (1.0 eq) in the degassed MeOH (0.1 M). Add anhydrous Potassium Carbonate ( K2CO3 , 2.0 eq). Stir at RT under a strict argon atmosphere for 1–2 hours[4].
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Workup: Quench the reaction by adding 1M aqueous HCl until the pH reaches ~4. Reasoning: The basic conditions generate the thiolate anion; acidification protonates it to the neutral thiol, preventing oxidation during extraction.
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Extraction: Extract with Dichloromethane (DCM) three times. Dry over Na2SO4 , filter, and concentrate carefully (benzylic thiols can be volatile and malodorous). The resulting product is 1-(2-fluoro-6-methoxyphenyl)ethane-1-thiol .
Analytical Validation Strategy
To confirm the successful synthesis and purity of the final compound, the following analytical suite should be employed:
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1H NMR (400 MHz, CDCl3): Look for the diagnostic doublet corresponding to the sulfhydryl proton (-SH) typically appearing between δ 1.5 - 2.5 ppm, which couples with the adjacent benzylic methine proton. The methoxy group will appear as a sharp singlet near δ 3.8 ppm[5].
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19F NMR: A distinct signal confirming the retention of the ortho-fluorine atom.
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Ellman’s Reagent (DTNB) Assay: A rapid colorimetric test. The free thiol will react with 5,5'-dithiobis-(2-nitrobenzoic acid) to release 2-nitro-5-thiobenzoate (TNB-), yielding a quantifiable yellow color at 412 nm, confirming the absence of disulfide dimers.
References
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WO 2014/022767 A1 - Bristol-Myers Squibb Company. "Compounds useful as inhibitors of factor XIa and/or plasma kallikrein." (Details Grignard addition to fluoro-methoxybenzaldehydes). Available at: 5
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WO 2017/212385 A1 - Pfizer Inc. "Substituted carbonucleoside derivatives useful as anticancer agents." Available at:1
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Tokyo Chemical Industry (TCI) . "Mitsunobu Reaction - Mechanism and By-product Removal." Available at: 3
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BenchChem . "A Comprehensive Review of Dithioacetic Acid and its Analogues in Modern Synthesis." Available at:4
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Sigma-Aldrich Catalog . "1-(2-fluoro-6-methoxyphenyl)ethane-1-thiol (CAS: 1565478-59-2)." Available at:
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Fisher Scientific Catalog . "2-Fluoro-6-methoxybenzaldehyde (CAS RN 146137-74-8)." Available at: 2
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